PPTN Mesylate
CAS No.: 1160271-31-7
Cat. No.: VC0540069
Molecular Formula: C30H28F3NO5S
Molecular Weight: 571.61
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1160271-31-7 |
|---|---|
| Molecular Formula | C30H28F3NO5S |
| Molecular Weight | 571.61 |
| IUPAC Name | 4-(4-(Piperidin-4-yl)-phenyl)-7-(4-(trifluoromethyl)-phenyl)-2-naphthoic acid Mesylate |
| Standard InChI | InChI=1S/C29H24F3NO2.CH4O3S/c30-29(31,32)25-8-5-19(6-9-25)22-7-10-26-23(15-22)16-24(28(34)35)17-27(26)21-3-1-18(2-4-21)20-11-13-33-14-12-20;1-5(2,3)4/h1-10,15-17,20,33H,11-14H2,(H,34,35);1H3,(H,2,3,4) |
| Standard InChI Key | NUTQRNOURPWIIS-UHFFFAOYSA-N |
| SMILES | O=C(O)C1=CC(C2=CC=C(C3CCNCC3)C=C2)=C4C=CC(C5=CC=C(C(F)(F)F)C=C5)=CC4=C1.OS(=O)(C)=O |
| Appearance | Solid powder |
Introduction
Chemical Properties and Structure
PPTN Mesylate is characterized by specific chemical and structural properties that contribute to its effectiveness as a P2Y14 receptor antagonist. The compound is classified as a 4,7-disubstituted 2-naphthoic acid derivative in its salt form . Table 1 summarizes the key chemical properties of PPTN Mesylate.
Table 1: Chemical Properties of PPTN Mesylate
| Property | Value |
|---|---|
| Chemical Formula | C30H28F3NO5S |
| Molecular Weight | 571.61 g/mol |
| CAS Number | 1160271-31-7 |
| Synonyms | PPTN Mesylate salt |
The structural features of PPTN, particularly its 4,7-disubstituted 2-naphthoic acid backbone, allow for specific interactions with the orthosteric binding pocket of the P2Y14 receptor . This structural specificity is a key factor in the compound's high selectivity for the P2Y14 receptor over other P2Y receptor subtypes.
Pharmacological Properties
Mechanism of Action
PPTN Mesylate functions as a competitive antagonist at the P2Y14 receptor, binding to the orthosteric site and preventing the binding of natural agonists such as UDP-glucose and UDP . By occupying the receptor's binding site, PPTN Mesylate blocks receptor activation and the subsequent inhibition of adenylyl cyclase activity that would normally occur through Gi protein coupling.
The effectiveness of PPTN Mesylate as a P2Y14 receptor antagonist is evident from its ability to produce concentration-dependent rightward shifts in the concentration-effect curves of UDP-glucose for inhibition of adenylyl cyclase in cells expressing the human P2Y14 receptor . This pattern of surmountable antagonism is consistent with competitive antagonism occurring at the orthosteric binding pocket of the receptor.
| Property | Value |
|---|---|
| Target Receptor | P2Y14 receptor |
| Mechanism of Action | Competitive antagonist |
| Binding Affinity (KB) | 434 ± 126 pM |
| Selectivity | Highly selective; does not interact with other P2Y receptor subtypes |
| Effective Concentration | Active at concentrations as low as 1 nM |
Functional Antagonist Properties
In functional assays, PPTN Mesylate exhibits classic properties of a competitive antagonist. Studies in C6 glioma cells stably expressing the human P2Y14 receptor have shown that concentrations of PPTN Mesylate as low as 1 nM can antagonize the effects of UDP-glucose . The surmountable antagonism observed with PPTN Mesylate over a 10,000-fold concentration range further supports its mechanism as a competitive antagonist at the orthosteric binding pocket of the P2Y14 receptor.
Interestingly, while the parallel shifts in agonist concentration-effect curves suggest competitive antagonism, some experimental data indicate that additional mechanisms might also be involved. This is suggested by the observation that slopes of Schild plots from multiple experiments were typically greater than 1.0 . This occurred regardless of whether PPTN Mesylate was added simultaneously with UDP-glucose or cells were preincubated with PPTN Mesylate before agonist addition, suggesting complex interactions at the receptor level.
Research Applications
Inhibition of P2Y14 Receptor-Mediated Signaling
PPTN Mesylate has proven to be an effective tool for blocking P2Y14 receptor-mediated signaling pathways. Studies have shown that PPTN Mesylate effectively blocks the cellular effects of both UDP-glucose and UDP, which are cognate agonists of the P2Y14 receptor . In cellular models expressing the human P2Y14 receptor, PPTN Mesylate reversed the inhibition of forskolin-stimulated adenylyl cyclase activity caused by these agonists.
Research also suggests that PPTN Mesylate can reverse the effects of constitutively released UDP-glucose (and potentially other nucleotide-sugars) that promote inhibition of adenylyl cyclase in cells expressing the P2Y14 receptor . This property indicates that PPTN Mesylate may be useful for studying both exogenous and endogenous activation of P2Y14 receptors, providing insights into the physiological roles of this signaling pathway.
Comparison with Other P2Y Receptor Antagonists
The development of PPTN Mesylate represents a significant advance in P2Y receptor pharmacology. Prior to its development, receptor-selective high-affinity antagonists were available for only two (P2Y1 receptor and P2Y12 receptor) of the eight P2Y receptors . The identification and characterization of PPTN Mesylate as a selective high-affinity antagonist for the P2Y14 receptor filled an important gap in the pharmacological toolbox for studying these receptors.
In contrast to the limited selectivity of many P2Y receptor antagonists, PPTN Mesylate's exceptional selectivity for the P2Y14 receptor makes it uniquely valuable for studying this specific receptor subtype. This selectivity, combined with PPTN Mesylate's high binding affinity, distinguishes it from most other available P2Y receptor antagonists and highlights its importance as a pharmacological tool for investigating the physiological and pathological roles of P2Y14 receptor signaling.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume